N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)21(25)23-12-6-7-16-13-17(10-11-19(16)23)22-20(24)14-26-18-8-4-3-5-9-18/h3-5,8-11,13,15H,6-7,12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVZTZJDXHGGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide typically involves a multi-step process:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1,2,3,4-tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Isobutyrylation: The tetrahydroquinoline core is then subjected to isobutyrylation using isobutyryl chloride in the presence of a base such as pyridine or triethylamine.
Phenoxyacetamide Formation: The final step involves the reaction of the isobutyrylated tetrahydroquinoline with phenoxyacetyl chloride to form the desired compound. This reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is not fully understood but is believed to involve interaction with specific molecular targets. Potential pathways include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA Interaction: The compound could intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Core Structural Features of Analogous Compounds
- Core Heterocycles: The tetrahydroquinoline core in the target compound contrasts with triazole (), quinoxaline (), and benzodioxin () systems. These differences impact π-π stacking, solubility, and steric interactions.
- Substituent Effects: The 1-isobutyryl group in the target compound introduces greater steric hindrance than the acetyl or nitro groups in analogs (e.g., 6b–6c). This may reduce metabolic degradation but limit binding pocket accessibility. Nitro-substituted derivatives (e.g., 6b, 6c) exhibit strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the electron-neutral phenoxyacetamide in the target .
Spectroscopic and Analytical Data
Table 3: Comparative Spectroscopic Profiles
- IR Analysis : Strong C=O stretches (~1670–1682 cm⁻¹) are consistent across amide-containing analogs. Nitro groups in 6b–6c show asymmetric stretching at ~1500–1535 cm⁻¹, absent in the target compound .
- NMR Signatures: Triazole protons in 6b–6c appear at δ 8.36–8.40 ppm, while the target’s tetrahydroquinoline protons would likely resonate upfield (δ 1.5–3.0 ppm for aliphatic protons) .
Biological Activity
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a compound derived from the tetrahydroquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrahydroquinoline core structure, which is known for its presence in various natural products and pharmaceuticals. The presence of the isobutyryl group and the phenoxyacetamide moiety contributes to its unique chemical properties and potential biological activities.
Anticonvulsant Activity
Research indicates that this compound may possess anticonvulsant properties. A study published in Bioorganic & Medicinal Chemistry investigated derivatives of tetrahydroquinoline for their anticonvulsant activity. Among these derivatives, the compound exhibited significant efficacy in a maximal electroshock seizure (MES) model in mice. This suggests a potential therapeutic application in epilepsy management.
Kinase Inhibition
Another area of interest is the compound's inhibitory activity against various kinases. A study published in the European Journal of Medicinal Chemistry reported moderate inhibitory effects against kinases such as Aurora A kinase and Bruton's tyrosine kinase (BTK). These findings indicate a potential role for this compound in cancer therapy or other diseases associated with dysregulated kinase activity.
The mechanisms by which this compound exerts its biological effects are still under investigation. Interaction studies have focused on its binding affinity to various biological targets. The compound's ability to inhibit specific enzymes or modulate receptor activity can provide insights into its pharmacological profile:
- Anticonvulsant Mechanism : Inhibition of neurotransmitter release or modulation of ion channels may contribute to its anticonvulsant effects.
- Kinase Inhibition Mechanism : The structural similarity to ATP-binding sites in kinases may facilitate competitive inhibition.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |
| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide | Methyl group on benzamide | Enhanced solubility and modified interaction profiles |
| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group instead of acyl | Different electronic properties affecting reactivity |
The unique combination of functional groups in this compound may confer distinct chemical and biological properties compared to these similar compounds.
Case Studies and Research Findings
Several case studies have highlighted the biological activities associated with this compound:
- Anticonvulsant Activity : In a controlled study involving mouse models subjected to MES tests, this compound demonstrated a significant reduction in seizure duration compared to control groups.
- Kinase Inhibition Studies : In vitro assays indicated that the compound inhibited Aurora A kinase with an IC50 value indicating moderate potency. Further research is required to assess selectivity against other kinases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
